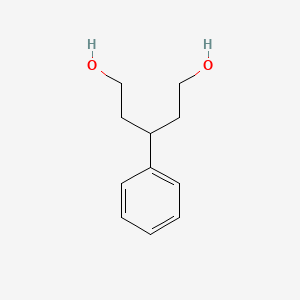
3-Phenylpentane-1,5-diol
Übersicht
Beschreibung
3-Phenylpentane-1,5-diol is a chemical compound with the molecular formula C11H16O2 . It is also known as 3-Phenyl-1,5-pentanediol . This compound can be used to prepare angiotensin II receptor antagonists, which are useful in the treatment of hypertension .
Synthesis Analysis
The synthesis of similar compounds like 1,5-pentanediol can be achieved from sustainable sources such as furfural . The key reactions involved in this synthesis are proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation .Molecular Structure Analysis
The molecular structure of 3-Phenylpentane-1,5-diol consists of a pentane chain with two hydroxyl groups at the 1 and 5 positions and a phenyl group at the 3 position .Chemical Reactions Analysis
Diols, like 3-Phenylpentane-1,5-diol, can undergo all the reactions of alcohols. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Wissenschaftliche Forschungsanwendungen
1. Antifungal and Biological Activity
3-Phenylpentane-1,5-diol and its derivatives have been investigated for their biological activities, particularly in antifungal applications. Research by Jiao, Cao, and Zhao (2012) on symmetric anti-2,4-bis(X-phenyl)pentane-2,4-diols highlighted their potential as antifungal agents against various fungal species such as Gibberella zeae and Botrytis cinerea, with the structure being stabilized by classical intra- and intermolecular hydrogen bonding (Jiao, Cao, & Zhao, 2012).
2. Synthetic Chemistry and Catalyst Applications
In synthetic chemistry, 3-Phenylpentane-1,5-diol derivatives have been used in various reactions. For instance, Zhang et al. (2010) described the synthesis of 1-phenylpentane-1, 4-diones via an organophosphine-catalyzed addition reaction, emphasizing the high selectivity and simplicity of this approach (Zhang, Qiao, Huang, Liang, & Zhou, 2010). Additionally, Ringstrand et al. (2011) explored the preparation of 3-substituted-1,5-dibromopentanes from 3-substituted 1,5-pentanediols, underlining their importance as intermediates in the preparation of liquid crystalline derivatives (Ringstrand et al., 2011).
3. Pharmaceutical and Dermatological Uses
In the pharmaceutical field, derivatives of 3-Phenylpentane-1,5-diol have been compared with other diols for potential applications in dermatology. Sundberg and Faergemann (2008) found that pentane-1,5-diol was effective and safe for topical administration, with advantages in drug delivery-enhancing potency, antimicrobial spectrum, and lower toxicity compared to other diols (Sundberg & Faergemann, 2008).
4. Fragrance and Aromatic Applications
3-Phenylpentane-1,5-diol and its derivatives have also been studied for their use in fragrances. Scognamiglio et al. (2012) provided a detailed review of 3-methyl-5-phenylpentanol, a derivative, when used as a fragrance ingredient, highlighting its toxicologic and dermatologic aspects (Scognamiglio, Jones, Letizia, & Api, 2012).
Safety And Hazards
Zukünftige Richtungen
The future directions of 3-Phenylpentane-1,5-diol research and application could involve its use in the synthesis of angiotensin II receptor antagonists for the treatment of hypertension . Additionally, the development of new protocols for the stereoselective synthesis of diols continues to be of great interest in organic chemistry .
Eigenschaften
IUPAC Name |
3-phenylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODQYLSDNRUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540532 | |
| Record name | 3-Phenylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpentane-1,5-diol | |
CAS RN |
829-27-6 | |
| Record name | 3-Phenylpentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


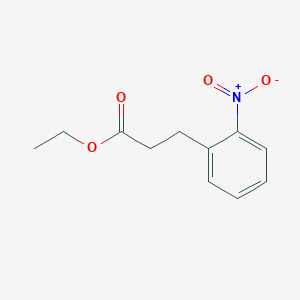
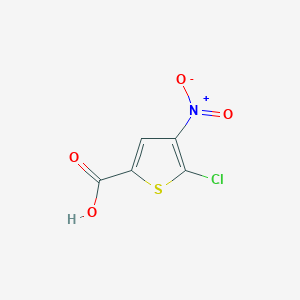
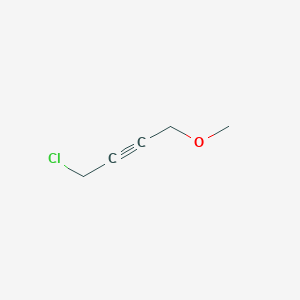
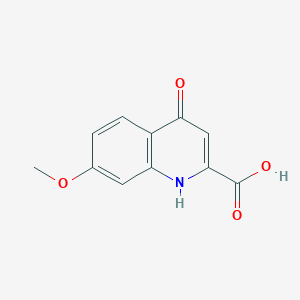
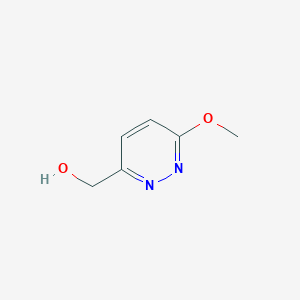
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
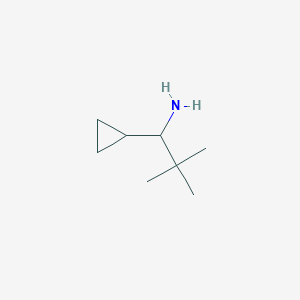
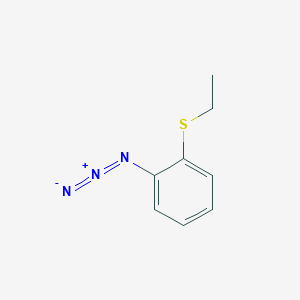
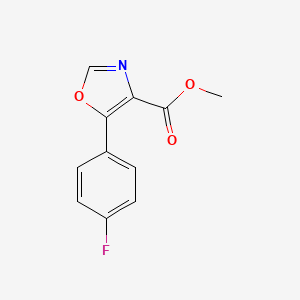
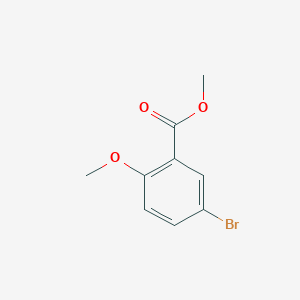
![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
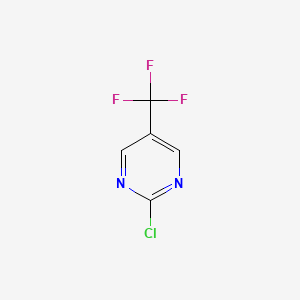
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)